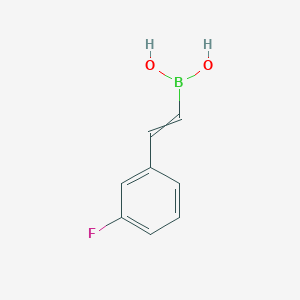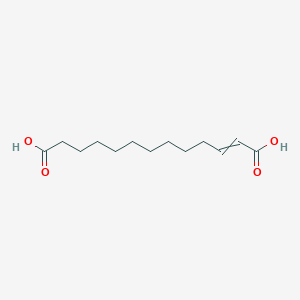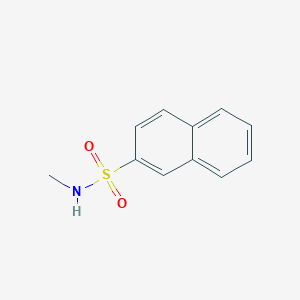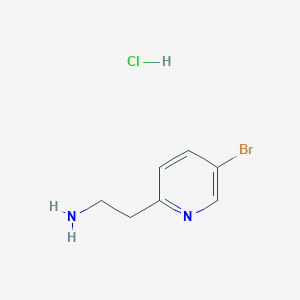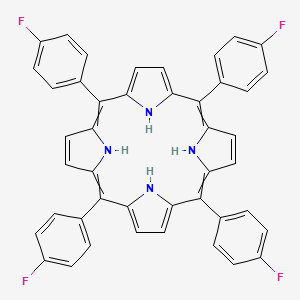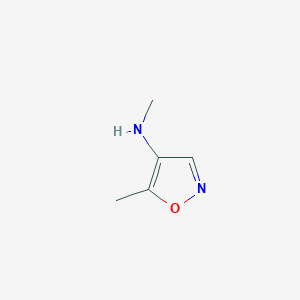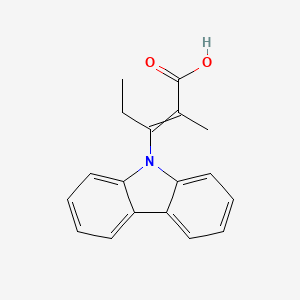
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile functionalization, excellent photochemical and thermal stability, and good hole-transport ability . These properties make them suitable for a wide range of applications in fields such as optoelectronics, photovoltaics, and biosensors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of boron trifluoride diethyl ether as a catalyst in the presence of ethyl ether . The reaction conditions often include heating and stirring under an inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of carbazole derivatives, including 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid, often involves large-scale chemical synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-based quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve the use of halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include carbazole-based quinones, hydro derivatives, and various substituted carbazole compounds .
Aplicaciones Científicas De Investigación
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Carbazol-9-yl)-2-methylpent-2-enoic acid involves its interaction with molecular targets and pathways related to its photochemical and electrochemical properties. The compound can act as a hole-transport material in optoelectronic devices, facilitating the movement of charge carriers . Additionally, its ability to generate reactive oxygen species upon photoexcitation makes it useful in photodynamic therapy .
Comparación Con Compuestos Similares
Similar Compounds
Polycarbazole: A polymeric form of carbazole with similar optoelectronic properties.
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A carbazole derivative used as a photocatalyst.
Carbazole-based quinones: Compounds formed through the oxidation of carbazole derivatives.
Uniqueness
3-(Carbazol-9-yl)-2-methylpent-2-enoic acid is unique due to its specific structural features, which combine the carbazole moiety with a 2-methylpent-2-enoic acid group. This unique structure imparts distinct photochemical and electrochemical properties, making it suitable for specialized applications in optoelectronics and photodynamic therapy .
Propiedades
Fórmula molecular |
C18H17NO2 |
|---|---|
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
3-carbazol-9-yl-2-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H17NO2/c1-3-15(12(2)18(20)21)19-16-10-6-4-8-13(16)14-9-5-7-11-17(14)19/h4-11H,3H2,1-2H3,(H,20,21) |
Clave InChI |
CTNQFUYVGYDOJM-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)C(=O)O)N1C2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



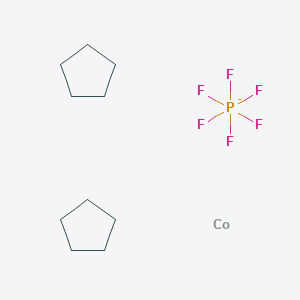
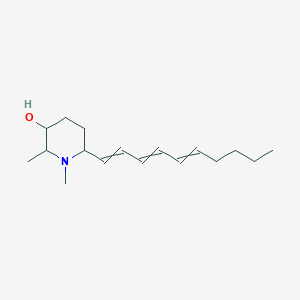
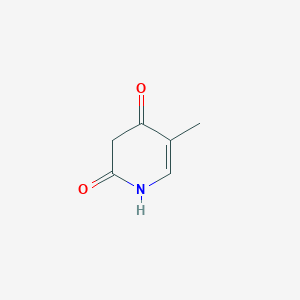
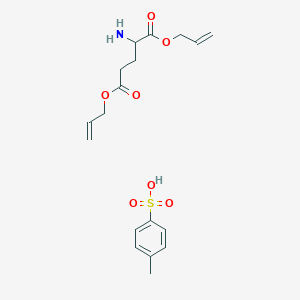
![3-({2-[(4-Nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl acetate](/img/structure/B12442484.png)
